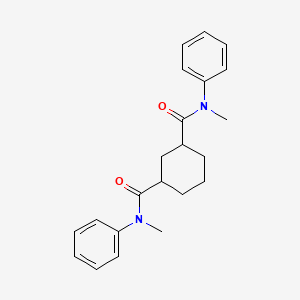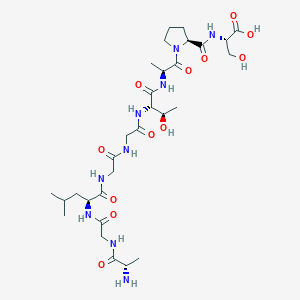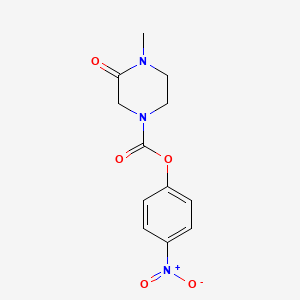
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide: is a complex organic compound characterized by its cyclohexane core substituted with dimethyl and diphenyl groups at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Dimethyl and Diphenyl Groups: The dimethyl and diphenyl groups are introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can facilitate the large-scale synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide is unique due to its cyclohexane core with dimethyl and diphenyl substitutions, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
864536-07-2 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-N,3-N-dimethyl-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-23(19-12-5-3-6-13-19)21(25)17-10-9-11-18(16-17)22(26)24(2)20-14-7-4-8-15-20/h3-8,12-15,17-18H,9-11,16H2,1-2H3 |
InChI-Schlüssel |
LZAITNDISUZTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCC(C2)C(=O)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)


![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
